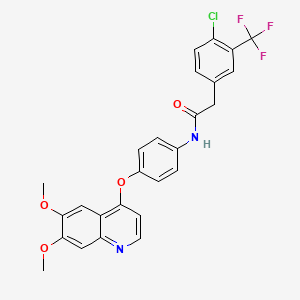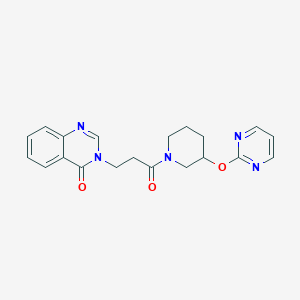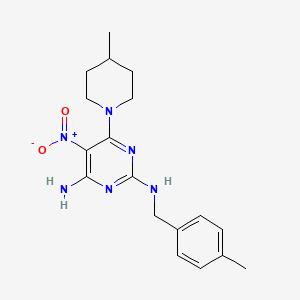
4-ブロモ-N-シクロヘキシル-N-イソブチル-2-ニトロアニリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-cyclohexyl-N-(2-methylpropyl)-2-nitroaniline is an organic compound that belongs to the class of nitroanilines. These compounds are characterized by the presence of a nitro group (-NO2) attached to an aniline ring. The compound also contains a bromine atom, a cyclohexyl group, and a 2-methylpropyl group, which contribute to its unique chemical properties.
科学的研究の応用
4-bromo-N-cyclohexyl-N-(2-methylpropyl)-2-nitroaniline can be used in various scientific research applications, including:
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of nitroaniline derivatives on biological systems.
Medicine: Investigation of its potential pharmacological properties.
Industry: Use as an intermediate in the production of dyes, pigments, and other industrial chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-cyclohexyl-N-(2-methylpropyl)-2-nitroaniline typically involves the following steps:
Bromination: The bromine atom can be introduced via bromination reactions using bromine or bromine-containing reagents.
Alkylation: The cyclohexyl and 2-methylpropyl groups can be introduced through alkylation reactions using appropriate alkyl halides and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration, bromination, and alkylation processes, with careful control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: Formation of 4-amino-N-cyclohexyl-N-(2-methylpropyl)-2-nitroaniline.
Substitution: Formation of various substituted anilines depending on the nucleophile used.
作用機序
The mechanism of action of 4-bromo-N-cyclohexyl-N-(2-methylpropyl)-2-nitroaniline would depend on its specific application. Generally, nitroaniline derivatives can interact with biological molecules through various pathways, including:
Binding to enzymes: Inhibiting or activating enzyme activity.
Interacting with receptors: Modulating receptor function.
Affecting cellular pathways: Influencing signal transduction pathways.
類似化合物との比較
Similar Compounds
4-bromo-N-cyclohexyl-N-(2-methylpropyl)-aniline: Lacks the nitro group.
4-bromo-N-cyclohexyl-N-(2-methylpropyl)-2-aminobenzene: Contains an amino group instead of a nitro group.
4-bromo-N-cyclohexyl-N-(2-methylpropyl)-2-nitrobenzene: Lacks the aniline group.
Uniqueness
4-bromo-N-cyclohexyl-N-(2-methylpropyl)-2-nitroaniline is unique due to the combination of its bromine, cyclohexyl, 2-methylpropyl, and nitro groups, which confer specific chemical and physical properties that can be exploited in various applications.
特性
IUPAC Name |
4-bromo-N-cyclohexyl-N-(2-methylpropyl)-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O2/c1-12(2)11-18(14-6-4-3-5-7-14)15-9-8-13(17)10-16(15)19(20)21/h8-10,12,14H,3-7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKWQEGQAWYOGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CCCCC1)C2=C(C=C(C=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2583238.png)


![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2583243.png)
![ethyl 3-carbamoyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2583246.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2583251.png)
![3-[[Cyclopentyl(prop-2-ynyl)amino]methyl]imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B2583252.png)
![1-(4-chlorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopentane-1-carboxamide](/img/structure/B2583253.png)

![4-(1-benzofuran-2-carbonyl)-3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane](/img/structure/B2583257.png)
![7-(3-methylphenyl)-3-[4-(2-oxopyrrolidin-1-yl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2583258.png)
![2-{1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride](/img/structure/B2583259.png)
![2-[5-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid](/img/structure/B2583260.png)

